molecular formula C13H18N2O B1468087 1-(2,4-Dimethylbenzoyl)pyrrolidin-3-amine CAS No. 1247363-36-5

1-(2,4-Dimethylbenzoyl)pyrrolidin-3-amine

Cat. No. B1468087
M. Wt: 218.29 g/mol
InChI Key: QFCZHWIPVSTXGR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(2,4-Dimethylbenzoyl)pyrrolidin-3-amine (1-DMBPA) is an organic compound that belongs to the family of pyrrolidinamines. It is a colorless, crystalline solid with a low melting point and a slightly basic character. It is widely used in the synthesis of pharmaceuticals, agrochemicals, and other organic compounds. 1-DMBPA is also used in the production of dyes, lubricants, and other industrial products.

Scientific Research Applications

Synthesis and Characterization

  • Synthesis of Key Intermediates: The development of efficient and stereoselective processes for the preparation of key intermediates in drug synthesis, highlighting the versatility of pyrrolidine derivatives in organic synthesis (Fleck et al., 2003).
  • Pyrrole Derivatives: Pyrrole and its derivatives, including pyrrolidines, serve as fundamental structural units in significant biological molecules. The synthesis often involves the condensation of amines with carbonyl-containing compounds, showcasing the broad utility of pyrrolidine derivatives in creating complex organic molecules (Anderson & Liu, 2000).

Chemical Reactions and Mechanisms

  • Alkylation and Ring Closure Reactions: Utilization of pyrrolidine derivatives to generate a diverse library of compounds through various alkylation and ring closure reactions, illustrating the adaptability of pyrrolidine-based compounds in synthetic chemistry (Roman, 2013).
  • Catalysis and Cross-Coupling: The modification of a dimethyl amino group by a pyrrolidino group in nickel(II) pincer complexes significantly enhances catalytic efficiency for cross-coupling reactions, demonstrating the impact of pyrrolidine modifications on catalytic performance (Garcia et al., 2016).

Advanced Materials and Applications

  • Conducting Films: Polypyrroles, with pyrrolidine derivatives as potential intermediates, form highly stable and electrically conducting films. These materials have significant applications in electronic and photonic devices (Anderson & Liu, 2000).

Environmental and Analytical Chemistry

  • Analytical Techniques: Development of analytical methods for detecting non-polar heterocyclic aromatic amines, where pyrrolidine derivatives could be used as standards or reference compounds. This highlights the role of pyrrolidine derivatives in enhancing the sensitivity and specificity of analytical techniques (Agudelo Mesa et al., 2013).

properties

IUPAC Name

(3-aminopyrrolidin-1-yl)-(2,4-dimethylphenyl)methanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H18N2O/c1-9-3-4-12(10(2)7-9)13(16)15-6-5-11(14)8-15/h3-4,7,11H,5-6,8,14H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QFCZHWIPVSTXGR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)C(=O)N2CCC(C2)N)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H18N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

218.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(2,4-Dimethylbenzoyl)pyrrolidin-3-amine

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-(2,4-Dimethylbenzoyl)pyrrolidin-3-amine
Reactant of Route 2
Reactant of Route 2
1-(2,4-Dimethylbenzoyl)pyrrolidin-3-amine
Reactant of Route 3
Reactant of Route 3
1-(2,4-Dimethylbenzoyl)pyrrolidin-3-amine
Reactant of Route 4
1-(2,4-Dimethylbenzoyl)pyrrolidin-3-amine
Reactant of Route 5
1-(2,4-Dimethylbenzoyl)pyrrolidin-3-amine
Reactant of Route 6
1-(2,4-Dimethylbenzoyl)pyrrolidin-3-amine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.